molecular formula C19H16F3N3O3S B2679379 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 941956-64-5

2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2679379
CAS RN: 941956-64-5
M. Wt: 423.41
InChI Key: GILLEVQPHAYOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, an imidazole ring, a thioether linkage, and a trifluoromethoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general strategies for the synthesis of similar compounds involve various organic reactions . For instance, the synthesis of aryl-substituted porphyrins, which are similar to the imidazole ring in this compound, has been improved significantly over the years .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The methoxyphenyl and trifluoromethoxyphenyl groups are aromatic rings with substituents, the imidazole ring is a five-membered ring with two nitrogen atoms, and the thioether linkage contains a sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The functional groups present in the molecule could potentially undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, 4-methoxyphenol, which is similar to a part of this compound, has a molar mass of 124.139 and exhibits properties such as a specific boiling temperature and critical density .

Scientific Research Applications

These applications represent only a fraction of the compound’s potential. As research progresses, we may uncover additional uses, making it an exciting area for scientific exploration . If you’d like more detailed information on any specific application, feel free to ask!

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-27-14-6-2-12(3-7-14)16-10-23-18(25-16)29-11-17(26)24-13-4-8-15(9-5-13)28-19(20,21)22/h2-10H,11H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILLEVQPHAYOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

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